molecular formula C16H18N2O3S B5760926 N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5760926
M. Wt: 318.4 g/mol
InChI Key: NAIJZBUCVUNAEV-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide is a compound of interest due to its structural complexity and potential for various chemical applications. It belongs to a class of compounds that include sulfonyl groups and amide functionalities, which are known for their diverse chemical properties and applications in synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of structurally related compounds involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to sterically hindered isomeric forms. These procedures can provide a basis for synthesizing N1-(2,4-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide by adapting the functional groups and reaction conditions accordingly (Rublova et al., 2017).

Molecular Structure Analysis

X-ray single-crystal diffraction studies of related compounds have elucidated their molecular and electronic structures, highlighting the importance of intramolecular hydrogen bonds and the electronic distribution across the molecule. These studies provide insights into the potential molecular structure of N1-(2,4-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide (Rublova et al., 2017).

Chemical Reactions and Properties

The reactivity of similar compounds, including their participation in substitution reactions and the formation of hydrogen bonds, offers a glimpse into the chemical behavior of N1-(2,4-dimethylphenyl)-N2-(phenylsulfonyl)glycinamide. These reactions are influenced by the steric and electronic properties of the substituents (Rublova et al., 2017).

properties

IUPAC Name

2-(benzenesulfonamido)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-8-9-15(13(2)10-12)18-16(19)11-17-22(20,21)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJZBUCVUNAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(2,4-dimethylphenyl)acetamide

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